molecular formula C7H5N3O3 B3396014 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one CAS No. 89663-09-2

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one

Katalognummer: B3396014
CAS-Nummer: 89663-09-2
Molekulargewicht: 179.13 g/mol
InChI-Schlüssel: CVJHTKZJNBUPEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one is a heterocyclic organic compound characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often carried out in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides. The reaction conditions depend on the specific nucleophile and the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further modified or utilized in various applications.

Wissenschaftliche Forschungsanwendungen

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Medicine: The compound has been studied for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: Its chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Wirkmechanismus

1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one can be compared with other similar heterocyclic compounds, such as pyridazines, pyridines, and pyrimidines. While these compounds share structural similarities, this compound is unique in its specific arrangement of hydroxyl groups and fused rings. This uniqueness contributes to its distinct chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

  • Pyridazine

  • Pyridine

  • Pyrimidine

  • Quinazoline

  • Purine

Eigenschaften

IUPAC Name

1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-2-10(13)3-5(4)7(12)9-8-6/h1-3,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJHTKZJNBUPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C2C1=C(N=NC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321867
Record name 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89663-09-2
Record name NSC382576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one
Reactant of Route 2
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one
Reactant of Route 3
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one
Reactant of Route 4
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one
Reactant of Route 5
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one
Reactant of Route 6
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.